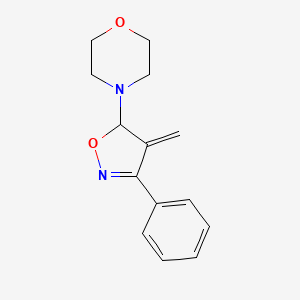
4-(4-Methylidene-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole typically involves cycloaddition reactions. One common method is the reaction of nitrones with 4-methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole, resulting in a mixture of diastereoisomeric cycloadducts . The structure and stereochemical configuration of these spiro derivatives are determined using nuclear magnetic resonance (NMR) and X-ray analysis .
Industrial Production Methods
While specific industrial production methods for 4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Cycloaddition Reactions: Reacts with nitrones to form spiro[isoxazolidine-5,4′-isoxazolines].
Substitution Reactions: Potentially undergoes nucleophilic or electrophilic substitution reactions due to the presence of the methylene and phenyl groups.
Common Reagents and Conditions
Nitrones: Used in cycloaddition reactions to form diastereoisomeric cycloadducts.
Nucleophiles/Electrophiles: Can be used in substitution reactions depending on the desired product.
Major Products Formed
Spiro Derivatives: Formed from cycloaddition reactions with nitrones.
Applications De Recherche Scientifique
4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole has several scientific research applications:
Medicinal Chemistry: Potential use in the development of new therapeutic agents due to its unique structure.
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Biological Studies: Investigated for its biological activity and potential as a pharmacophore.
Mécanisme D'action
The mechanism of action of 4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole involves its interaction with molecular targets through its isoxazole ring. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
4-Phenyl-5-(4-piperidyl)-3-isoxazolols: Isoxazole derivatives with various substitutions.
Uniqueness
4-Methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole is unique due to the presence of the methylene and morpholino groups, which impart distinct chemical properties and potential biological activities compared to other isoxazole derivatives.
Propriétés
Numéro CAS |
113934-23-9 |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
4-(4-methylidene-3-phenyl-1,2-oxazol-5-yl)morpholine |
InChI |
InChI=1S/C14H16N2O2/c1-11-13(12-5-3-2-4-6-12)15-18-14(11)16-7-9-17-10-8-16/h2-6,14H,1,7-10H2 |
Clé InChI |
RXOUXQHXICUHBV-UHFFFAOYSA-N |
SMILES canonique |
C=C1C(ON=C1C2=CC=CC=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















